N-(2-Amino-4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-amino-4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQXKIOVYSTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588276 | |
| Record name | N-(2-Amino-4-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156522-13-3 | |
| Record name | N-(2-Amino-4-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis from p-Fluorobenzaldehyde
The patent outlines the following sequence:
-
Formation of Unsaturated Ketoester :
p-Fluorobenzaldehyde reacts with ethyl isobutyryl acetate in the presence of tin tetrachloride (SnCl₄) to yield an α,β-unsaturated ketoester. This step proceeds via a Claisen-Schmidt condensation mechanism, facilitated by the Lewis acid catalyst. -
Cyclocondensation with S-Methylisothiourea :
The ketoester undergoes cyclocondensation with S-methylisothiourea hydrogen sulfate under basic conditions, forming a pyrimidine intermediate. This step establishes the heterocyclic core of the molecule. -
Dehydration to Pyrimidine Derivative :
The intermediate is dehydrated using acidic or thermal conditions to yield a 4-(4-fluorophenyl)pyrimidine scaffold. -
Oxidation to Sulfonylpyrimidine :
Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thioether group to a sulfonyl moiety, critical for introducing the methanesulfonamide functionality. -
Amination and Sulfonylation :
The final step involves sequential reactions with methylamine and methanesulfonyl chloride to install the N-methylsulfonamide group.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | SnCl₄, toluene, 80°C | Ketoester | 85% |
| 2 | S-Methylisothiourea, NaOH | Pyrimidine | 78% |
| 4 | mCPBA, CH₂Cl₂ | Sulfonylpyrimidine | 92% |
| 5 | Methylamine, MsCl | Final Product | 67% |
Step-by-Step Procedure and Mechanistic Insights
Step 1: Ketoester Synthesis
Procedure :
-
Dissolve p-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl isobutyryl acetate (1.50 g, 10 mmol) in toluene (10 mL).
-
Add SnCl₄ (2.63 g, 10 mmol) dropwise at 0°C.
-
Stir at 80°C for 2.5 hours.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Mechanism :
SnCl₄ activates the carbonyl group of ethyl isobutyryl acetate, enabling nucleophilic attack by the aldehyde. The resulting β-keto-ester undergoes dehydration to form the α,β-unsaturated product.
Step 4: Sulfonylation via mCPBA Oxidation
Procedure :
-
Dissolve the thioether intermediate (5.0 g, 15 mmol) in dichloromethane (50 mL).
-
Add mCPBA (3.2 g, 18 mmol) in portions at 0°C.
-
Stir at room temperature for 12 hours.
Mechanism :
mCPBA oxidizes the sulfur atom from the thioether (-S-) to sulfonyl (-SO₂-) via a two-electron transfer process, forming the sulfone derivative.
Industrial-Scale Production and Optimization
Scaling Considerations
Yield Optimization Strategies
Table 2: Impact of Stoichiometry on Step 5 Yield
| MsCl Equiv. | Reaction Time (h) | Yield |
|---|---|---|
| 1.0 | 4 | 58% |
| 1.2 | 3 | 67% |
| 1.5 | 2 | 65% |
Comparative Analysis of Alternative Methods
Direct Sulfonylation of 2-Amino-4-fluoroaniline
An alternative one-pot method involves reacting 2-amino-4-fluoroaniline directly with methanesulfonyl chloride:
Procedure :
-
Dissolve 2-amino-4-fluoroaniline (1.41 g, 10 mmol) in THF (20 mL).
-
Add triethylamine (1.52 g, 15 mmol) and MsCl (1.26 g, 11 mmol) at 0°C.
Limitations :
-
Lower yields (45–50%) due to competing N- and S-sulfonylation.
-
Requires extensive purification to remove bis-sulfonylated byproducts.
Critical Challenges and Solutions
Byproduct Formation in Cyclocondensation
The use of SnCl₄ in Step 1 generates tin-containing waste, complicating purification.
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-substituted derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-Amino-4-fluorophenyl)methanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in developing new materials and catalysts due to its unique structural features that allow for diverse chemical transformations.
Key Reactions:
- Substitution reactions leading to N-substituted derivatives.
- Oxidation reactions forming sulfonic acids.
- Reduction reactions yielding primary amines.
Biology
The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics enable it to interact with specific enzymes, making it a candidate for drug development.
Enzyme Inhibition Studies:
- Research indicates that this compound can inhibit enzymes involved in cancer progression, such as Bcl-2/Bcl-xL proteins, which regulate apoptosis in cancer cells .
Medicine
In medicinal chemistry, this compound shows promise as a therapeutic agent. Its derivatives are being explored for antimicrobial and anticancer properties.
Case Studies:
- A study demonstrated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy against small-cell lung cancer cell lines .
- In vivo studies have indicated that structurally related compounds can induce apoptosis in xenograft tumors by activating caspase pathways, suggesting mechanisms for their anticancer activity .
Mechanism of Action
The mechanism of action of N-(2-Amino-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 156522-13-3
- Molecular Formula : C₇H₉FN₂O₂S
- Molecular Weight : 204.222 g/mol
- Purity : >98% (commonly supplied as a 10 mM solution in DMSO or other solvents) .
Physicochemical Properties :
- Solubility : Solubility varies with solvent; stock solutions are typically prepared in DMSO and stored at -80°C (6-month stability) or -20°C (1-month stability) .
- Structural Features: The compound features a methanesulfonamide group attached to a 2-amino-4-fluorophenyl ring. The fluorine at the para position and the amino group at the ortho position contribute to its electronic and steric properties, influencing hydrogen bonding and dipole interactions .
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Solubility: Electron-Donating Groups (e.g., -NH₂): The amino group in the target compound enhances aqueous solubility via hydrogen bonding, contrasting with nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs like CAS 156522-23-5, which reduce polarity . Fluorine vs. Phenoxy: Fluorine’s small size and electronegativity improve metabolic stability compared to the phenoxy group in CAS 51765-60-7, which increases lipophilicity and membrane permeability .
In contrast, Sulfentrazone metabolites (e.g., DMS) are optimized for herbicidal activity due to their triazolyl and chlorine substituents .
Spectroscopic and Conformational Differences :
- DFT studies on methyl-substituted analogs (e.g., N-(2-methylphenyl)methanesulfonamide) reveal that substituent position (ortho vs. para) significantly affects NMR chemical shifts and vibrational frequencies. The fluorine in the target compound likely induces similar conformational rigidity .
Thermal and Storage Stability: Compounds with nitro groups (e.g., CAS 85482-36-6) may exhibit lower thermal stability due to nitro group decomposition, whereas the target compound’s amino and fluorine substituents contribute to moderate stability under recommended storage conditions (-80°C) .
Biological Activity
N-(2-Amino-4-fluorophenyl)methanesulfonamide (CAS Number: 156522-13-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring, exhibits structural features that suggest possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-fluoroaniline with methanesulfonyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process. Characterization methods for the synthesized compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Enzyme Inhibition Potential
Research indicates that this compound may act as an enzyme inhibitor. The presence of both amino and sulfonamide functional groups is associated with various biological activities, including:
- Antimicrobial Effects : Compounds containing sulfonamide groups have been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
- Anti-cancer Properties : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally similar to this compound. For instance:
- Anticancer Activity : A study reported that derivatives of methanesulfonamide exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.35 to 16.79 μM . These findings suggest that this compound may also possess similar anticancer activities.
- Enzyme Interaction Studies : Investigations into structural analogs have revealed their ability to modulate enzymatic activity, which could provide insights into the therapeutic applications of this compound .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific biological receptors, enhancing its potential as a drug candidate .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Biological Activity Description |
|---|---|---|
| This compound | TBD | Potential enzyme inhibitor; anti-cancer properties |
| Methanesulfonamide Derivative A | 3.35 | Cytotoxic against A549 cell line |
| Methanesulfonamide Derivative B | 16.79 | Induces apoptosis in HeLa cells |
| Methanesulfonamide Derivative C | 11 | Selective toxicity against cancer cells |
Q & A
Q. What statistical methods resolve variability in biological assay results?
- Approach : ANOVA with post-hoc Tukey test (p < 0.05) to compare triplicate data. Outliers are identified via Grubbs’ test (α = 0.01) .
Ethical & Compliance Notes
- Regulatory Compliance : All biological studies must follow OECD Guidelines (e.g., GLP for toxicity testing). FDA approval is required for in vivo trials .
- Sourcing : PubChem (CID: 156522133) and CAS (156522-13-3) provide validated data; avoid non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
